molecular formula C23H19N3O4 B3728442 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole

4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole

Cat. No. B3728442
M. Wt: 401.4 g/mol
InChI Key: HEHWPAGSEDOPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole, also known as DAPI (4',6-diamidino-2-phenylindole), is a fluorescent dye commonly used in scientific research. DAPI is a small molecule that binds to DNA, making it useful for various applications in biology and medicine.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is widely used in scientific research for various applications. It is commonly used as a fluorescent stain for DNA in microscopy and flow cytometry. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also be used to stain apoptotic cells, as it binds to fragmented DNA. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can be used to study the structure and function of nucleic acids, such as DNA and RNA. It has also been used in the diagnosis and treatment of cancer, as well as other diseases.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole involves its binding to DNA. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a minor groove binder, which means it binds to the grooves in the DNA helix. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA causes a fluorescence emission, which can be detected using various techniques. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA can also cause changes in the conformation of the DNA, which can be useful for studying the structure and function of nucleic acids.
Biochemical and Physiological Effects:
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is generally considered to be non-toxic and has low mutagenic potential. However, it should be used with caution, as it can cause DNA damage at high concentrations. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has been shown to induce apoptosis in some cell types, but the mechanism of this effect is not fully understood. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also interfere with some DNA-binding proteins, which can affect their function.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is its high specificity for DNA. It is also easy to use and can be detected using simple equipment. However, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has some limitations. It requires UV excitation, which can damage cells and DNA. It is also not suitable for live cell imaging, as it requires fixation of the cells. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can interfere with some DNA-binding proteins, which can affect their function.

Future Directions

There are many potential future directions for the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in scientific research. One area of interest is the development of new fluorescent dyes that can be used for live cell imaging. Another area of interest is the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in the diagnosis and treatment of cancer and other diseases. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole could be used to study the structure and function of other nucleic acids, such as RNA and epigenetic modifications. Overall, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a versatile molecule with many potential applications in biology and medicine.

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-17-11-7-15(8-12-17)21-22(16-9-13-18(30-2)14-10-16)25-23(24-21)19-5-3-4-6-20(19)26(27)28/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHWPAGSEDOPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.